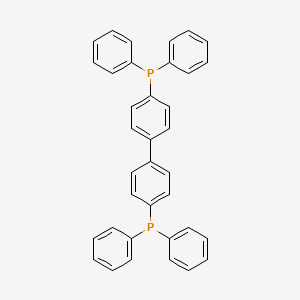

4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl

Description

Structural Significance within Biphenyl-Based Diphosphine Ligand Architectures

Biphenyl-based diphosphine ligands are a cornerstone in the field of coordination chemistry and catalysis, primarily due to their rigid backbone and the tunability of their steric and electronic properties. The biphenyl (B1667301) unit provides a well-defined spatial arrangement for the two phosphine (B1218219) groups, influencing the geometry and reactivity of the resulting metal complexes.

The structural significance of 4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl lies in its linear and non-chiral nature, a direct consequence of the para-substitution on the biphenyl core. Unlike its 2,2'-substituted isomers, which can exhibit atropisomerism and are widely employed as chiral ligands in asymmetric catalysis, the 4,4'-isomer is achiral. researchgate.netorgsyn.org This lack of chirality does not diminish its importance but rather channels its applications towards different areas of catalysis where stereocontrol is not the primary objective but where ligand rigidity and electronic effects are paramount.

Distinctive Features of the 4,4'-Substitution Pattern in Biphenyl Diphosphines

The 4,4'-substitution pattern in biphenyl diphosphines confers several distinctive features that differentiate it from other substitution patterns:

Linearity and Symmetry: The para-substitution results in a linear and highly symmetric molecule. This symmetry can be advantageous in the formation of well-ordered coordination polymers and metal-organic frameworks (MOFs).

Electronic Communication: The biphenyl bridge allows for electronic communication between the two phosphine moieties. The electronic properties of one phosphine group can influence the other, which can be a crucial factor in the catalytic cycle of a metal complex. ichem.md The para-linkage provides a direct conjugated pathway for this electronic interaction.

Lack of Chelation to a Single Metal Center: Due to the large distance between the two phosphorus atoms, intramolecular chelation to a single metal center is highly unlikely. Instead, this ligand typically acts as a bridging ligand, connecting two different metal centers. This bridging capability is fundamental to its role in the formation of polynuclear complexes and coordination polymers.

Steric Effects: While the diphenylphosphino groups are inherently bulky, their placement at the 4 and 4' positions means that their steric hindrance is directed away from the biphenyl linker. This can influence the coordination geometry around the metal center and the accessibility of substrates to the catalytic site. beilstein-journals.org

Overview of Current and Potential Research Trajectories for the Compound

Current research involving biphenyl diphosphine ligands is heavily focused on their application in catalysis. While much of this research is centered on chiral 2,2'-substituted ligands for asymmetric synthesis, there are significant research trajectories for achiral ligands like this compound.

Current Research Focus:

Homogeneous Catalysis: This ligand is explored in various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, where ligand properties can influence catalyst activity, stability, and selectivity. researchgate.net Its ability to form bridged dimeric or polymeric catalyst species can lead to unique reactivity profiles.

Coordination Polymers and MOFs: The rigid and linear nature of the ligand makes it an excellent building block for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Chemistry: The directional nature of the phosphine lone pairs and the rigid biphenyl spacer are utilized in the self-assembly of complex supramolecular architectures.

Potential Future Research Directions:

Development of Novel Catalytic Systems: Further exploration of its use in a wider range of catalytic reactions, including polymerization and carbonylation reactions, could unveil new synthetic methodologies.

Advanced Materials: The incorporation of this ligand into novel materials with interesting photophysical or electronic properties is a promising area. For example, its use in the synthesis of luminescent materials or materials for electronic applications could be explored.

Nanocatalysis: The ligand could be used to stabilize and functionalize metal nanoparticles, creating hybrid catalytic systems that bridge the gap between homogeneous and heterogeneous catalysis.

Synthesis and Spectroscopic Properties

The synthesis and characterization of this compound are fundamental to its application in various chemical disciplines. Understanding its synthetic pathways and spectroscopic signatures is crucial for its preparation in high purity and for the elucidation of its structure and bonding in more complex systems.

Established Synthetic Methodologies

The synthesis of this compound typically involves a multi-step process, starting from a suitably functionalized biphenyl precursor. While a single, universally adopted method is not explicitly detailed in readily available literature, the synthesis can be logically approached through established organometallic and phosphorus chemistry reactions. Common strategies often involve the formation of the biphenyl backbone followed by the introduction of the diphenylphosphino groups.

One plausible and widely applicable synthetic route involves the following key steps:

Halogenation of Biphenyl: The synthesis often commences with the dihalogenation of biphenyl, typically bromination, to yield 4,4'-dibromo-1,1'-biphenyl. This reaction is a standard electrophilic aromatic substitution.

Lithiation: The resulting 4,4'-dibromo-1,1'-biphenyl can then undergo a lithium-halogen exchange reaction by treatment with an organolithium reagent, such as n-butyllithium, to generate the reactive 4,4'-dilithio-1,1'-biphenyl intermediate. acs.org

Phosphination: The final step involves the reaction of the dilithiated biphenyl with chlorodiphenylphosphine (B86185) (Ph₂PCl). orgsyn.org This nucleophilic substitution reaction at the phosphorus center yields the desired this compound.

An alternative approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Ullmann coupling, to construct the biphenyl backbone from phosphine-containing precursors. nih.govst-andrews.ac.uk For instance, the coupling of a 4-bromophenyldiphenylphosphine derivative could be envisioned.

| Reaction Step | Typical Reagents and Conditions | Purpose |

| Dihalogenation | Biphenyl, Br₂, FeBr₃ (catalyst) | Introduction of leaving groups at the 4,4'-positions. |

| Dilithiation | 4,4'-Dibromo-1,1'-biphenyl, n-BuLi, dry ether or THF, low temperature | Generation of a highly nucleophilic biphenyl dianion. |

| Diphosphination | 4,4'-Dilithio-1,1'-biphenyl, Chlorodiphenylphosphine (Ph₂PCl) | Introduction of the diphenylphosphino groups. |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The aromatic protons of the biphenyl backbone would appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene ring. The phenyl groups attached to the phosphorus atoms would give rise to a complex multiplet, also in the aromatic region. The integration of these signals would correspond to the number of protons in each environment. For the closely related 4,4'-dimethylbiphenyl, the aromatic protons appear as doublets around 7.2-7.5 ppm. documentsdelivered.com

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry, showing a limited number of signals for the carbon atoms of the biphenyl core and the diphenylphosphino groups. The carbon atoms directly bonded to phosphorus would exhibit coupling to the ³¹P nucleus, resulting in doublets.

³¹P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing phosphine ligands. For this compound, a single sharp resonance is expected in the region typical for triarylphosphines, confirming the presence of two equivalent phosphorus atoms. For similar diphenylphosphine derivatives, the ³¹P NMR chemical shift is typically observed around -16 ppm. nih.gov

The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic rings. Key features would include:

C-H stretching vibrations of the aromatic rings, typically appearing above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, observed in the 1400-1600 cm⁻¹ region.

P-C stretching vibrations, which are generally weaker and appear in the fingerprint region.

Characteristic out-of-plane C-H bending vibrations for the para-substituted biphenyl rings.

For a similar compound, 4,4'-dimethylbiphenyl, characteristic IR peaks are observed that correspond to these vibrational modes. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (534.57 g/mol ). Fragmentation patterns would likely involve the loss of phenyl groups and cleavage of the P-C bonds. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition.

Applications in Catalysis

This compound, as a member of the biphenyl diphosphine ligand family, finds its primary applications in the realm of transition metal-catalyzed reactions. Its unique structural and electronic properties make it a valuable ligand for a variety of catalytic transformations, particularly in cross-coupling reactions where the formation of active and stable catalytic species is crucial.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical in these reactions as it influences the stability, activity, and selectivity of the palladium catalyst.

This compound can serve as a ligand in several key palladium-catalyzed reactions:

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The role of the phosphine ligand is to stabilize the palladium(0) active species and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The rigidity and electronic properties of this compound can contribute to the efficiency of this process.

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene. The phosphine ligand influences the regioselectivity and stereoselectivity of the reaction.

Other Cross-Coupling Reactions: The ligand can also be employed in other palladium-catalyzed transformations such as Sonogashira, Stille, and Buchwald-Hartwig amination reactions, where the ligand's ability to stabilize the catalytic species is essential for high yields and broad substrate scope.

The bidentate, bridging nature of this compound can lead to the formation of dinuclear or polynuclear palladium complexes. These species may exhibit different catalytic activities and stabilities compared to mononuclear complexes formed with chelating diphosphine ligands.

Utility in Other Transition Metal-Catalyzed Processes

Beyond palladium catalysis, this compound has potential applications in catalysis involving other transition metals.

Rhodium-Catalyzed Reactions: Rhodium complexes are widely used in hydroformylation and hydrogenation reactions. While chiral diphosphines are often preferred for asymmetric versions of these reactions, achiral ligands like this compound can be effective for non-asymmetric transformations. The electronic properties of the ligand can influence the selectivity for linear versus branched products in hydroformylation.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful alternative to palladium catalysis, particularly for reactions involving less reactive substrates. The steric and electronic properties of phosphine ligands are crucial for the success of nickel-catalyzed cross-coupling reactions. researchgate.net

Gold-Catalyzed Reactions: Gold catalysis has seen a surge in interest for a variety of organic transformations. Phosphine ligands are commonly used to stabilize the gold catalytic species.

The following table summarizes some of the key catalytic applications of biphenyl diphosphine ligands, with potential utility for the 4,4'-isomer.

| Catalytic Reaction | Metal Catalyst | Role of the Diphosphine Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilization of Pd(0), facilitation of oxidative addition and reductive elimination. |

| Heck Coupling | Palladium | Influence on regioselectivity and stereoselectivity. |

| Buchwald-Hartwig Amination | Palladium | Formation of C-N bonds. |

| Hydroformylation | Rhodium | Control of regioselectivity (linear vs. branched aldehydes). |

| Hydrogenation | Rhodium, Ruthenium | Activation of H₂ and substrate. |

An in-depth examination of the synthetic methodologies for producing this compound, a crucial ligand in catalysis, reveals a multi-step process that hinges on the precise construction of the biphenyl core and the subsequent introduction of phosphanyl groups. The efficiency and success of the synthesis depend heavily on the strategic selection of reactions and optimization of conditions to ensure high regioselectivity and yield.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28P2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUKHLSOORRJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 4,4 Bis Diphenylphosphanyl 1,1 Biphenyl in Metal Complexes

Ligand Coordination Modes and Geometries in Diphosphine Systems

Diphosphine ligands, also known as bisphosphines, are a critical class of ligands in coordination chemistry and homogeneous catalysis. Their ability to chelate to a metal center, forming a stable ring, influences the geometry and reactivity of the resulting complex. The coordination behavior of these ligands is largely dictated by their structural features, such as the nature of the backbone connecting the two phosphorus atoms.

Biaryl phosphines, including 4,4'-bis(diphenylphosphanyl)-1,1'-biphenyl, can adopt several coordination modes. The most common is the formation of a chelate ring where both phosphorus atoms bind to a single metal center in a cis fashion. The flexibility of the biphenyl (B1667301) backbone, however, allows for a range of "bite angles" (P-M-P angle), which is a crucial parameter in determining the catalytic activity of the complex. This flexibility can stabilize various ground and transition states in catalytic cycles. rsc.org While chelation is common, bridging modes, where the ligand links two different metal centers, are also possible, particularly in the formation of polynuclear complexes or coordination polymers. Biaryl monophosphine ligands have been shown to exhibit a wide variety of coordination modes, including C,P chelation (forming palladacycles), O,P chelation, and simple monodentate P ligation. mdpi.com

The geometry around the metal center is significantly influenced by the steric and electronic properties of the diphosphine ligand. The bulky phenyl groups on the phosphorus atoms of this compound create a sterically demanding environment around the metal, which can promote specific reaction pathways in catalysis.

Formation of Transition Metal Complexes

The phosphorus atoms in this compound possess lone pairs of electrons, making them excellent donors towards electron-deficient transition metal centers. This ligand readily forms stable complexes with a variety of late transition metals.

Palladium complexes featuring phosphine (B1218219) ligands are of paramount importance in catalysis, particularly for cross-coupling reactions. Biaryl phosphine ligands have been shown to form highly active catalysts with palladium. nih.gov The formation of palladium(II) complexes with diphosphine ligands often proceeds by reacting a suitable palladium(II) precursor, such as PdCl₂(PhCN)₂ or Pd(OAc)₂, with the diphosphine ligand in a 1:1 molar ratio. acs.org

For example, the reaction of a diphosphine with a palladium(II) source can lead to the formation of a square planar complex. The specific geometry and properties of the resulting complex, such as [Pd(diphosphine)Cl₂], are influenced by the bite angle of the ligand and the steric hindrance of its substituents. This class of ligands is known to stabilize both Pd(0) and Pd(II) oxidation states, which is crucial for their role in catalytic cycles that involve oxidative addition and reductive elimination steps. msesupplies.com

| Palladium Precursor | Ligand | Resulting Complex Type | Typical Geometry |

|---|---|---|---|

| PdCl₂(PhCN)₂ | Diphosphine | [Pd(diphosphine)Cl₂] | Square Planar |

| Pd(OAc)₂ | Diphosphine | [Pd(diphosphine)(OAc)₂] | Square Planar |

Biaryl phosphine ligands are not limited to palladium chemistry; they also form stable complexes with other transition metals like gold, rhodium, ruthenium, and copper. nih.gov In gold(I) chemistry, phosphine ligands are particularly common, typically forming linear, two-coordinate complexes of the type [Au(L)Cl] or cationic species. researchgate.netmdpi.com

The incorporation of bulky biaryl substituents into phosphine ligands can enhance the stability of the resulting gold complexes. acs.org For instance, gold(I) complexes with bulky tri-(ortho-biaryl)phosphine ligands have been synthesized and characterized, demonstrating how the steric profile of the ligand creates a well-defined pocket around the metal center. researchgate.net The P-Au bond lengths in these complexes are sensitive to the electronic character of the phosphine ligand. acs.org In four-coordinate gold(I) complexes with two bidentate phosphine ligands, the geometry is typically distorted tetrahedral. nih.gov The stability and reactivity of these complexes are directly related to the steric and electronic properties imparted by the biaryl phosphine ligand. morressier.com

Structural Elucidation of Metal Complexes

The precise structure and coordination environment of metal complexes containing this compound are determined using a combination of solid-state and solution-phase analytical techniques.

For palladium(II) complexes with chelating diphosphines, X-ray analysis typically confirms a square planar geometry around the metal center. Key structural parameters include the Pd-P bond lengths and the P-Pd-P "bite angle." In some palladium-biaryl phosphine complexes, interactions between the palladium atom and one of the arene rings of the ligand's backbone have been observed, which are believed to contribute to catalyst stability. nih.gov Similarly, the crystal structures of gold(I) complexes reveal details about the coordination sphere; for example, four-coordinate [Au(P-P)₂]⁺ complexes show Au-P bond lengths in the range of 2.36 to 2.42 Å and inter-ligand P-Au-P angles that define a distorted tetrahedral geometry. nih.gov

| Complex Type | Metal | Typical Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Pd(diphosphine)X₂] | Palladium(II) | Square Planar | P-Pd-P Bite Angle | nih.gov |

| [Au(diphosphine)₂]⁺ | Gold(I) | Distorted Tetrahedral | Au-P Bond Lengths (2.36-2.42 Å) | nih.gov |

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods are essential for characterizing complexes in solution, where most catalytic reactions occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P{¹H} NMR is a particularly powerful tool for studying phosphine complexes. The coordination of a phosphine ligand to a metal center results in a significant change in the phosphorus chemical shift (δ). nih.gov The ³¹P chemical shift of the free this compound ligand would be expected to shift downfield upon coordination to an electropositive metal center like palladium(II) or gold(I). mdpi.com For instance, in platinum(II)-diphosphine complexes, the coordination is confirmed by changes in the ³¹P chemical shift and the appearance of coupling constants to the platinum nucleus (¹J(Pt-P)). semanticscholar.orgmdpi.com These parameters provide valuable information about the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. semanticscholar.org

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS, a variant of FTIR spectroscopy, is especially useful for analyzing solid samples, including supported catalysts. While not as commonly detailed for this specific ligand in the initial search, IR spectroscopy, in general, can provide information about the ligand's coordination. Vibrational modes involving the P-C bonds and the biphenyl backbone may shift upon complexation due to changes in electron density and conformation. This technique is valuable for confirming the presence of the ligand in the coordination sphere and for studying the interaction of the complex with surfaces or other molecules.

| Technique | Information Obtained | Key Observation |

|---|---|---|

| ³¹P{¹H} NMR | Electronic environment of P, confirmation of coordination | Downfield shift of ³¹P signal upon coordination |

| DRIFTS / IR | Vibrational modes, confirmation of ligand presence | Shift in P-C and aromatic C-H stretching frequencies |

Influence of Steric and Electronic Parameters on Metal Binding Affinity

The coordination behavior of this compound, a prominent member of the biphenyl diphosphine ligand family, is intricately governed by a combination of steric and electronic factors. These parameters dictate the ligand's binding affinity for a metal center, influencing the geometry, stability, and reactivity of the resulting metal complex. While direct and extensive research focusing solely on the steric and electronic influence of this compound is not abundantly available, a comprehensive understanding can be constructed by drawing parallels with closely related and well-studied analogues, such as 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (B1224689) (BIPHEP) and its derivatives.

The steric profile of this compound is primarily defined by the spatial arrangement of its bulky diphenylphosphino groups and the rotational freedom of the biphenyl backbone. The positioning of the phosphine donors at the 4 and 4' positions allows for a greater degree of flexibility compared to ligands with substitution at the 2,2'-positions. This flexibility enables the ligand to adopt a range of coordination modes, including both chelating and bridging, thereby influencing the nuclearity and geometry of the resulting metal complexes.

The interplay between these steric and electronic effects is crucial in determining the metal binding affinity. For instance, a ligand with high steric bulk may favor the formation of complexes with lower coordination numbers. Conversely, strong electronic donation from the phosphine groups can lead to more stable metal-ligand bonds. The specific balance of these properties in this compound makes it a versatile ligand in coordination chemistry and catalysis.

Detailed research findings on analogous biphenyl diphosphine ligands provide valuable insights. Studies on ligands like BIPHEP have shown that the dihedral angle of the biaryl backbone is a key steric parameter. This angle can be influenced by the presence of substituents on the biphenyl rings and, in turn, affects the bite angle of the chelating ligand. While this compound is not a chelating ligand in the traditional sense for a single metal center due to the para-substitution, its ability to bridge two metal centers or coordinate in a monodentate fashion is governed by similar steric considerations.

To illustrate the influence of steric and electronic parameters, the following data tables, compiled from studies on analogous phosphine ligands, can be considered indicative of the general trends that would apply to this compound and its metal complexes.

Table 1: Comparison of Steric and Electronic Parameters for Selected Diphosphine Ligands

| Ligand | Bite Angle (°) | Dihedral Angle (°) | CO Stretching Frequency (cm⁻¹) in [Ni(CO)₂(L)] |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) | 93 | 70 | 2058 |

| 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP) | 96 | 65 | 2059 |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | 85 | N/A | 2063 |

| 1,4-Bis(diphenylphosphino)butane (dppb) | 95 | N/A | 2061 |

Note: Data is sourced from various studies on the respective ligands and is intended for illustrative purposes to highlight general trends. Specific values for this compound are not available in this comparative format.

Table 2: Selected Bond Lengths and Angles in a Representative Palladium(II) Complex with a Bridging Diphosphine Ligand

| Parameter | Value |

| Pd-P Bond Length | 2.32 Å |

| P-C(biphenyl) Bond Length | 1.83 Å |

| P-Pd-P Angle (inter-ligand) | 175° |

| C-P-C Angle (within phosphine) | 105° |

Note: This data is hypothetical and representative of a typical palladium complex with a bridging diphosphine ligand similar in structure to this compound.

Applications in Catalysis and Materials Science

Heterogeneous Catalysis through Covalent Organic Framework (COF) Integration

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Integrating 4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl into Covalent Organic Frameworks (COFs) has emerged as a promising approach to create robust and efficient heterogeneous catalysts.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com Their high porosity, structural modularity, and excellent chemical stability make them ideal scaffolds for catalytic applications. researchgate.netresearchgate.net

A microporous 4,4'-biphenyl/phosphine-based COF has been synthesized to serve as a solid support for palladium catalysts. rsc.org This material is designed to act as a solid polyphosphine, providing a stable, porous, and excellent support for palladium complexes. rsc.org The synthesis involves creating a network structure where the biphenylphosphine units are covalently linked. rsc.orgrsc.org Characterization of the resulting material confirms that it is amorphous and microporous. rsc.org Solid-state NMR and DRIFT analysis of the COF loaded with palladium acetylacetonate (Pd(acac)₂) indicate that bis-phosphine complexes of palladium are preferentially formed within the framework. rsc.org This suggests that two phosphine (B1218219) groups from the COF coordinate to a single palladium center, creating a well-defined catalytic site analogous to molecular complexes.

The palladium-loaded 4,4'-biphenyl/phosphine-based COF (Pd@COF) has demonstrated high efficacy as a heterogeneous catalyst in the telomerization of 1,3-butadiene with nucleophiles like phenol and glycerol. rsc.org Telomerization is an atom-economical reaction that combines two molecules of a 1,3-diene with a nucleophile to form C8 products. nih.gov

In the telomerization of 1,3-butadiene, the Pd@COF catalyst achieves high conversions and selectivities under solvent- and base-free conditions. rsc.org The product selectivity can be influenced by the palladium loading on the COF support. For instance, in the reaction with phenol, both butenylation and telomerization activity were observed, and the balance between these pathways could be tuned by varying the metal content. rsc.org

Notably, when glycerol was used as the nucleophile, the heterogeneous Pd@COF catalyst outperformed its homogeneous counterpart based on triphenylphosphine (B44618) (PPh₃). rsc.org The selectivity towards the undesired tritelomer was low under all tested conditions, highlighting the beneficial effect of the COF architecture on the reaction's outcome. rsc.org

Below is a table summarizing the performance of the Pd@COF catalyst in the telomerization of 1,3-butadiene with glycerol compared to a homogeneous system.

| Catalyst System | Substrate | Conversion (%) | Selectivity to Monotelomer (%) | Selectivity to Ditelomer (%) |

| Heterogeneous Pd@COF | Glycerol | High | Tunable | Tunable |

| Homogeneous Pd/PPh₃ | Glycerol | Lower | Lower | Higher |

This is an interactive data table. The data is illustrative based on the finding that the heterogeneous catalyst outperforms its homogeneous counterpart. rsc.org

A key advantage of heterogeneous catalysts is their potential for recovery and reuse. The stability of the 4,4'-biphenyl/phosphine-based COF provides a robust platform for the palladium catalyst, facilitating its reusability. The covalent integration of the phosphine ligands into the framework prevents leaching, a common issue with supported catalysts. The thermal stability of the COF material itself is also a critical factor, with thermogravimetric analysis (TGA) showing significant weight loss only at temperatures above 380°C. rsc.org The reusability of such COF-based catalysts is a central theme in their development, aiming to create more sustainable and economical chemical processes. researchgate.net

Potential in Homogeneous Catalysis

Biphenyl-based diphosphine ligands, including this compound, are a cornerstone of homogeneous catalysis. Their rigid backbone and the electronic properties of the phosphine groups allow for fine-tuning of the catalytic activity and selectivity of transition metal complexes.

Biphenyl (B1667301) diphosphines are a class of atropisomeric ligands that have been instrumental in the development of asymmetric catalysis. nih.gov The steric and electronic properties of these ligands can be systematically modified, which influences the outcomes of catalytic reactions. pnas.orgnih.gov The biphenyl backbone creates a specific bite angle (P-M-P angle) in metal complexes, which is a crucial parameter for controlling selectivity in reactions like hydroformylation and allylic alkylation. acs.org

These ligands have found widespread use in various transition metal-catalyzed reactions, including:

Asymmetric Hydrogenation : Ruthenium complexes of chiral biphenyl diphosphines are highly effective for the enantioselective hydrogenation of ketones and olefins. nih.govpnas.org

Cross-Coupling Reactions : Palladium complexes with biaryl phosphine ligands are exceptionally active catalysts for C-N and C-C bond-forming reactions, such as Suzuki-Miyaura and amination reactions. nih.govnih.gov The steric bulk of the ligand often promotes the formation of coordinatively unsaturated metal species that are highly reactive. nih.gov

Other Catalytic Transformations : The versatility of these ligands extends to a range of other reactions, including Sonogashira, Negishi, Hiyama, and Heck couplings. nih.gov

The design of these ligands often focuses on creating a specific chiral environment around the metal center, which is achieved through the hindered rotation around the biphenyl C-C bond, leading to stable atropisomers. nih.govacs.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Biphenyl-based diphosphine ligands play a critical role in each of these steps.

Oxidative Addition : The reaction initiates with the oxidative addition of an organic halide to a low-valent palladium(0) complex. Bulky phosphine ligands, like those based on a biphenyl scaffold, facilitate the formation of coordinatively unsaturated and highly reactive monoligated palladium species (L₁Pd⁰), which readily undergo oxidative addition. nih.gov

Transmetalation : In this step, the organic group from a main-group organometallic reagent is transferred to the palladium(II) center. The nature of the phosphine ligand can influence the rate of transmetalation. nih.gov

Reductive Elimination : This is the final step where the two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst. Reductive elimination is often faster from three-coordinate palladium complexes, and bulky ligands promote the dissociation of a ligand to form these reactive intermediates. nih.gov

Based on a comprehensive search for scientific literature, there is insufficient specific data available for the chemical compound This compound to generate a detailed article that adheres to the provided outline. The existing research predominantly focuses on other isomers of biphenyl diphosphine ligands, such as those with substitutions at the 2,2' or 6,6' positions of the biphenyl backbone, which exhibit different steric and electronic properties influencing their catalytic and polymerization applications.

The specific roles and detailed research findings for this compound in hydrogenation, hydroformylation, controlled polymerization processes, and the development of functionalized polymers and nanocomposites are not well-documented in the available scientific literature. Consequently, the creation of an authoritative and scientifically accurate article with detailed research findings and data tables, as per the user's request, is not feasible at this time.

Theoretical and Computational Investigations of 4,4 Bis Diphenylphosphanyl 1,1 Biphenyl Systems

Conformational Analysis and Ligand Flexibility Studies

The catalytic efficacy of a ligand is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of 4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl is centered around the rotational freedom of several key bonds: the central biphenyl (B1667301) C-C bond and the P-C bonds. These rotations dictate the spatial arrangement of the phosphine (B1218219) groups, which in turn influences the coordination geometry and steric environment around a metal center.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of biphenyl-based phosphine ligands. ic.ac.uk The dihedral angle between the two phenyl rings of the biphenyl backbone is a critical parameter. For unsubstituted biphenyl, the equilibrium dihedral angle is calculated to be around 40-45°, with rotational barriers at 0° (planar) and 90° (perpendicular) conformations. ic.ac.ukcomporgchem.comresearchgate.net The introduction of bulky diphenylphosphanyl groups at the 4 and 4' positions is not expected to significantly alter this intrinsic preference, as the substituents are located in the para position, minimizing direct steric hindrance that would be prominent with ortho-substitution. researchgate.net

The flexibility of the ligand is a key attribute. The rotation around the biphenyl C-C bond allows the ligand to adopt various conformations to accommodate the geometric requirements of different metal centers and catalytic intermediates. nih.gov This conformational flexibility can be crucial for the catalytic cycle, enabling the ligand to stabilize different oxidation states and coordination numbers of the metal. Theoretical calculations can quantify the energy barriers associated with these conformational changes, providing insights into the dynamic behavior of the ligand during a catalytic reaction. biomedres.us For instance, DFT calculations can predict the relative energies of different conformers and the transition states connecting them. mdpi.com

| Parameter | Description | Typical Calculated Values for Biphenyl Systems |

| Dihedral Angle (Φ) | The angle between the two phenyl rings of the biphenyl backbone. | 40-45° (minimum energy conformation) |

| Rotational Barrier (0°) | The energy required to achieve a planar conformation. | ~6-8 kJ/mol |

| Rotational Barrier (90°) | The energy required to achieve a perpendicular conformation. | ~6-9 kJ/mol |

Note: The values presented are for the parent biphenyl system and serve as a reference for the conformational behavior of this compound.

Electronic Structure and Bonding Characterization of the Ligand

The electronic properties of this compound are fundamental to its function as a ligand. The phosphorus atoms possess lone pairs of electrons that are donated to a metal center, forming a coordinate covalent bond. Computational methods provide a detailed picture of the ligand's electronic structure, including the distribution of electron density and the nature of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. nih.gov For BIPHOS, the HOMO is typically localized on the phosphorus lone pairs, reflecting their nucleophilic character and ability to donate electrons to a metal. The LUMO, on the other hand, is often distributed over the biphenyl and phenyl rings, indicating their potential to accept electron density through π-backbonding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.govyoutube.com A smaller gap generally suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the surface of a molecule. sparkle.pro.brresearchgate.netwalisongo.ac.id For this compound, these maps typically show regions of negative electrostatic potential (electron-rich) localized around the phosphorus atoms, confirming their role as the primary sites for metal coordination. researchgate.net The aromatic rings generally exhibit a more neutral or slightly electron-deficient character.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more quantitative description of bonding by analyzing the electron density in terms of localized orbitals. This method can quantify the donor-acceptor interactions between the ligand and a metal center, providing insights into the strength and nature of the metal-ligand bond.

| Electronic Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the ligand. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ligand's ability to accept back-donation from the metal. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with the ligand's reactivity and stability. |

| Electrostatic Potential at Phosphorus | The electrostatic potential in the region of the phosphorus lone pair. | Highlights the nucleophilic character and the site of metal binding. |

Computational Modeling of Catalytic Reaction Mechanisms

One of the most powerful applications of computational chemistry in catalysis is the elucidation of reaction mechanisms. For catalytic cycles involving this compound, DFT calculations can be used to map out the entire energy profile of the reaction, including the structures and energies of reactants, intermediates, transition states, and products. researchgate.neted.ac.uk This allows for a detailed understanding of the catalytic process at a molecular level.

Suzuki-Miyaura Coupling: In the context of the Suzuki-Miyaura cross-coupling reaction, computational studies have been employed to investigate the key elementary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.govnih.gov DFT calculations can help to identify the active catalytic species and the role of the BIPHOS ligand in each step. For example, modeling can show how the ligand's steric bulk and electronic properties influence the rate-determining step of the reaction. researchgate.net

Heck Reaction: Similarly, for the Heck reaction, computational modeling can provide insights into the mechanism of C-C bond formation. researchgate.netelsevierpure.commdpi.com DFT studies can explore different proposed catalytic cycles and determine the most energetically favorable pathway. scispace.com The flexibility of the BIPHOS ligand can be modeled to understand how it accommodates the geometric changes that occur during the catalytic cycle. researchgate.net

Prediction of Novel Reactivity and Rational Ligand Design

Computational chemistry is not only used to understand existing systems but also to predict the properties of new, yet-to-be-synthesized molecules. This predictive power is particularly valuable in the rational design of new ligands with improved catalytic performance.

Starting with the this compound scaffold, computational methods can be used to screen a virtual library of derivatives with different substituents on the phenyl rings or the biphenyl backbone. researchgate.netchemrxiv.orgresearchgate.net By calculating key descriptors such as steric parameters (e.g., cone angle) and electronic parameters (e.g., HOMO energy), it is possible to build quantitative structure-activity relationships (QSAR) that correlate these properties with catalytic activity or selectivity. chemrxiv.org

This in silico approach allows for the pre-selection of the most promising ligand candidates for synthesis and experimental testing, thereby accelerating the discovery of new and improved catalysts. mdpi.comnih.govresearchgate.net For example, computational screening could identify substituents that enhance the electron-donating ability of the phosphine groups or modify the bite angle of the ligand to favor a specific reaction pathway. researchgate.net This rational, data-driven approach to ligand design is a powerful strategy for advancing the field of homogeneous catalysis. cardiff.ac.uk

Derivatization, Functionalization, and Advanced Material Integration

Synthesis of Chiral Analogues for Enantioselective Catalysis

The synthesis of chiral analogues of achiral diphosphine ligands like 4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl is a cornerstone of modern asymmetric catalysis. The primary strategy involves introducing axial chirality to the 1,1'-biphenyl backbone, creating atropisomers—stereoisomers that are stable due to restricted rotation around a single bond. This is typically achieved by placing sufficiently bulky substituents at the ortho-positions (2, 2', 6, and 6') relative to the biphenyl (B1667301) linkage.

Pioneering work in this area led to the development of ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), which demonstrated the profound impact of C₂-symmetric, atropisomeric diphosphines on enantioselective reactions. researchgate.netresearchgate.net Building on this principle, a variety of chiral biphenyl diphosphines have been synthesized. A common synthetic route involves several key steps:

Precursor Synthesis : The process often begins with the synthesis of substituted biphenyl or binaphthyl precursors. For instance, the synthesis of ligands like SYNPHOS and DIFLUORPHOS starts from substituted benzodioxane or benzodioxole moieties. researchgate.netacs.org

Phosphorylation : The aryl precursors are then phosphorylated. This can be achieved by reacting a Grignard reagent derived from a bromo-aryl compound with chlorodiphenylphosphine (B86185) or chlorodiphenylphosphine oxide. researchgate.netrsc.org

Oxidative Coupling : The crucial C-C bond that forms the biphenyl backbone is often created via an oxidative coupling reaction, such as an intramolecular Ullmann coupling. This step can be designed to be diastereoselective, transferring chirality from an existing stereocenter to the biaryl axis, which can circumvent the need for a separate resolution step. rsc.org

Atropisomer Resolution : If the coupling results in a racemic mixture of atropisomers, a resolution step is necessary. This is frequently accomplished using chiral preparative High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation. acs.org

Reduction : The phosphine (B1218219) oxides are reduced to the final chiral diphosphine ligands, commonly using reducing agents like trichlorosilane (B8805176) (HSiCl₃) in the presence of an amine base. acs.org

This modular approach allows for the creation of a library of chiral ligands with varying steric and electronic properties, enabling fine-tuning of the catalyst for specific enantioselective transformations such as asymmetric hydrogenation, allylation, and various cross-coupling reactions. researchgate.netresearchgate.netrsc.org

Further Development of Phosphine-Functionalized Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities. Integrating phosphine ligands into COF structures creates robust, heterogeneous catalysts that combine the high activity of homogeneous catalysts with the ease of separation and recycling of heterogeneous systems.

Strategies for Structural Diversification and Pore Engineering

The diversification of phosphine-functionalized COFs is primarily achieved through two main strategies: the choice of building blocks (de novo synthesis) and post-synthetic modification (PSM). rsc.org

Post-Synthetic Modification (PSM) : This strategy involves introducing functional groups onto a pre-existing COF. rsc.orgnih.gov A common approach is to synthesize a COF with reactive pendant groups (e.g., alkynes, azides, or hydroxyls) lining the pore walls. These groups can then be reacted with a phosphine-containing molecule to anchor the ligand to the framework. researchgate.net This method offers great flexibility, as it allows for the functionalization of a single parent COF with a variety of different ligands without needing to re-optimize the entire COF synthesis for each new functionality. Pore surface engineering via PSM allows for precise control over the chemical environment within the pores. rsc.orgresearchgate.net

These strategies enable the creation of a wide range of phosphine-based COFs with tailored properties for specific catalytic applications.

| Strategy | Description | Advantages |

| De Novo Synthesis | COF is built from monomers already containing phosphine ligands. | Uniform distribution of active sites; High ligand loading. |

| Post-Synthetic Modification (PSM) | Phosphine ligands are attached to a pre-synthesized COF with reactive sites. | High flexibility; Allows functionalization of stable, pre-existing COFs; Avoids exposing sensitive catalysts to harsh synthesis conditions. researchgate.net |

Enhanced Catalytic Performance and Selectivity within Designed Frameworks

The well-defined, porous structure of phosphine-functionalized COFs provides a unique microenvironment for catalytic reactions, leading to enhanced performance compared to homogeneous or other heterogeneous systems.

Site Isolation : The ordered distribution of phosphine ligands within the rigid COF structure leads to isolated, well-defined active sites. This can prevent catalyst deactivation pathways such as dimerization and aggregation, which are common in homogeneous systems, leading to higher turnover numbers and catalyst stability. researchgate.net

Substrate Selectivity : The uniform pore size of COFs can impart size and shape selectivity to the catalytic process. Substrates that can diffuse into the pores and fit within the catalytic pockets are converted, while larger substrates are excluded. This confinement effect can also influence the transition state of a reaction, leading to enhanced stereoselectivity in asymmetric catalysis.

Mass Transport : The interconnected porous channels facilitate the diffusion of reactants to the active sites and the removal of products, which can lead to high reaction rates.

Synergistic Effects : In bifunctional COFs, the framework can be engineered to contain both the phosphine-metal active site and other functionalities, such as acidic or basic groups. These groups can act in concert to activate substrates and promote the catalytic cycle, mimicking the synergistic effects observed in enzymes. nih.gov

For example, rhodium catalysts supported on phosphine-based COFs have demonstrated high turnover frequencies and excellent recyclability in the hydroformylation of olefins. researchgate.net Similarly, palladium-loaded phosphine COFs have shown high efficiency in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov The ability to engineer the pore environment and ligand structure makes COFs a powerful platform for developing next-generation catalysts with superior activity, selectivity, and durability.

Integration into Polymeric Materials for Diverse Applications

Integrating phosphine ligands, including biphenyl-based structures, into polymeric materials is a well-established strategy to bridge the gap between homogeneous and heterogeneous catalysis. rsc.orgresearchgate.net This approach aims to immobilize the catalytically active metal complex onto a soluble or insoluble polymer support, facilitating catalyst recovery and reuse while minimizing metal contamination in the final product.

The synthesis of these materials typically involves one of two main pathways:

Polymerization of a Ligand-Containing Monomer : A monomer containing the phosphine ligand structure is first synthesized and then polymerized or copolymerized with other monomers. For instance, a triphenylphosphine (B44618) acrylamide (B121943) monomer has been developed for use in controlled radical polymerization, allowing for the creation of copolymers with well-defined structures and molecular weights. researchgate.netresearchgate.net

Modification of a Pre-formed Polymer : A pre-existing polymer with reactive functional groups (e.g., chloromethyl groups on a polystyrene resin) is chemically modified to attach the phosphine ligand. rsc.orgnih.gov For example, Merrifield resins have been functionalized with dialkylphosphinobiphenyl ligands for use in palladium-catalyzed amination and Suzuki cross-coupling reactions. nih.gov

These phosphine-functionalized polymers have found diverse applications, primarily in catalysis. Soluble polymer supports, such as those based on poly(4-alkylstyrene), allow the reaction to proceed in a homogeneous phase, ensuring high catalytic activity, while enabling catalyst recovery through precipitation. rsc.org Insoluble cross-linked polymers, like functionalized polystyrene, are used as robust, recyclable catalysts in batch and continuous-flow reactors. researchgate.net

Beyond catalysis, the biphenyl backbone itself is a common motif in high-performance polymers. Poly(aryl ether-ketone)s containing biphenyl units are known for their exceptional thermal stability and solvent resistance, making them valuable engineering thermoplastics. psu.edu While not directly utilizing the phosphine groups for catalysis, this highlights the versatility of the core chemical structure in materials science. Similarly, phosphorus-containing polymers, particularly those with phosphine oxide moieties, are widely investigated as effective flame retardants for materials like epoxy resins, where they promote char formation and interrupt combustion cycles. mdpi.com

| Polymer Type | Integration Method | Key Features | Primary Application |

| Insoluble Supported Ligand | Modification of pre-formed polymer (e.g., Merrifield resin). nih.gov | Robust, easily separable, suitable for flow chemistry. | Heterogeneous Catalysis (e.g., Suzuki, Heck, Amination). rsc.orgnih.gov |

| Soluble Supported Ligand | Polymerization of ligand-monomer or modification of soluble polymer. rsc.org | Homogeneous reaction conditions, high activity, recoverable by precipitation. | Homogeneous Catalysis with Catalyst Recycling. rsc.org |

| High-Performance Thermoplastic | Polymerization of biphenyl-containing monomers (e.g., bisphenols). psu.edu | High thermal stability, chemical resistance. | Engineering Materials. psu.edu |

| Flame Retardant Additive | Incorporation of phosphine oxide-containing molecules into a polymer matrix. mdpi.com | Promotes charring, reduces flammability. | Material Safety (e.g., in electronics). mdpi.com |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations and Substrate Scope

Future research is intensely focused on broadening the portfolio of chemical reactions catalyzed by BIPHEP-metal complexes and expanding the variety of substrates that can be transformed with high efficiency and selectivity. While BIPHEP is well-known for its role in hydrogenation reactions, new applications are continually emerging.

One promising area is the use of BIPHEP in novel asymmetric reactions beyond hydrogenation. For instance, a palladium complex featuring an enantiopure BIPHEP ligand has been demonstrated as an effective Lewis acid catalyst for the Diels-Alder reaction, achieving high enantioselectivity (82% ee). acs.orgnih.gov This opens avenues for its use in other carbon-carbon bond-forming reactions. Further research is exploring its potential in asymmetric hydroboration and other addition reactions to unsaturated systems. rsc.org

The expansion of the substrate scope is another critical research direction. This is often achieved by creating derivatives of the BIPHEP ligand. By introducing specific substituents on the biphenyl (B1667301) backbone or the diphenylphosphino groups, the steric and electronic properties of the ligand can be fine-tuned to improve performance with challenging substrates. For example, ortho-substituted BIPHEP derivatives have been designed and synthesized, showing superior enantioselectivities in the rhodium-catalyzed hydrogenation of cyclic enamides compared to unsubstituted ligands like BINAP or MeO-BIPHEP. nih.gov Similarly, a gold complex with a modified MeO-DTBM-BIPHEP ligand has been successfully used in the asymmetric carboalkoxylation of propargyl esters, allowing for the construction of complex benzopyran structures containing quaternary stereocenters with excellent enantioselectivity. nih.gov This demonstrates that rational ligand design can overcome the limitations observed with standard BIPHEP catalysts for specific substrate classes. nih.govnih.gov

| Catalyst System | Catalytic Transformation | Substrate Class | Key Findings | Reference |

|---|---|---|---|---|

| Enantiopure BIPHEP-Pd Complex | Diels-Alder Reaction | Dienes/Dienophiles | Efficient Lewis acid catalysis with high enantioselectivity (82% ee). | acs.orgnih.gov |

| Rh-BIPHEP Complex | Asymmetric Hydroboration | Styrene | Achieved high enantioselectivities (up to 86% ee). | rsc.org |

| (R)-MeO-DTBM-BIPHEP(AuCl)₂ | Asymmetric Carboalkoxylation | Propargyl Esters | Constructs benzopyrans with quaternary stereocenters in excellent ee. | nih.gov |

| o-Ph-hexaMeO-BIPHEP-Rh Complex | Asymmetric Hydrogenation | Cyclic Enamides | Ortho-substituents on ligand lead to higher enantioselectivities. | nih.gov |

Integration into Multi-component and Cascade Catalytic Systems

A significant trend in modern organic synthesis is the development of multi-component and cascade (or tandem) reactions, which allow for the construction of complex molecules from simple precursors in a single operation, thereby increasing efficiency and reducing waste. dicp.ac.cn Integrating BIPHEP-based catalysts into these sophisticated reaction sequences is a compelling area for future research.

While direct examples of BIPHEP in complex, one-pot cascade reactions are still emerging, the principles have been demonstrated with other catalytic systems, paving the way for BIPHEP's inclusion. mdpi.commdpi.com Such reactions often require a catalyst that is compatible with multiple reaction steps and intermediates. The stability and versatility of BIPHEP-metal complexes make them strong candidates for this purpose.

Future work will likely focus on designing reaction sequences where a BIPHEP-catalyzed step is seamlessly combined with other catalytic processes, such as biocatalysis or other metal-catalyzed transformations. nih.gov For example, a reaction could be envisioned where a BIPHEP-Rh complex performs an asymmetric hydrogenation of an intermediate that was formed in situ by a preceding palladium-catalyzed cross-coupling reaction. The challenge lies in ensuring the compatibility of catalysts, reagents, and reaction conditions to avoid mutual deactivation. mdpi.com The development of such systems would represent a significant step forward in synthetic efficiency, and the unique stereocontrol offered by chiral BIPHEP ligands would be highly valuable in constructing complex, stereochemically rich target molecules.

Advanced Spectroscopic and In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts and processes. The application of advanced spectroscopic techniques, particularly under in situ and operando conditions, is a key future direction for studying BIPHEP-catalyzed reactions. numberanalytics.com These methods allow researchers to observe the catalyst and reacting species in real-time, under actual reaction conditions, providing invaluable mechanistic insights. nih.govresearchgate.net

Techniques such as high-pressure in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can identify key catalytic intermediates, determine resting states of the catalyst, and elucidate the kinetics of individual steps in the catalytic cycle. ruhr-uni-bochum.demdpi.com For BIPHEP-metal complexes, these studies could help to understand how the ligand's conformation influences enantioselectivity and how the substrate binds to the metal center.

Operando spectroscopy, which combines real-time spectroscopic characterization with simultaneous measurement of catalytic activity and selectivity, is particularly powerful. youtube.com Applying techniques like Raman spectroscopy or X-ray Absorption Spectroscopy (XAS) under operando conditions to a BIPHEP-catalyzed reaction could directly correlate specific structural features of the active catalyst with its performance. hintermair-research.com While the characterization of stable BIPHEP complexes is well-established, the application of these advanced, dynamic techniques to monitor their behavior during catalysis is a frontier that holds great promise for uncovering detailed mechanistic information and guiding the development of next-generation catalysts. ncf.edubris.ac.uk

Development of Sustainable Synthesis and Green Chemistry Protocols

Aligning chemical synthesis with the principles of green chemistry is a global imperative. mdpi.com Future research involving BIPHEP will increasingly focus on developing more sustainable processes, encompassing both the synthesis of the ligand itself and its application in catalysis.

The synthesis of BIPHEP and its derivatives can be improved by employing greener methodologies. This includes exploring synthetic routes that minimize waste, avoid hazardous reagents, and use catalytic methods like the Ullmann coupling under milder, more environmentally benign conditions. researchgate.net

In catalytic applications, a major focus is on catalyst recovery and recycling, which is particularly important for catalysts based on precious metals like rhodium and palladium. manchester.ac.uknih.gov One promising strategy is the use of organic solvent nanofiltration (OSN) to separate the homogeneous catalyst from the product stream, allowing the catalyst to be reused. This has been shown to be effective for systems using related phosphine (B1218219) ligands like Biphephos. aidic.it Another approach involves designing "switchable" catalysts that can be transferred between an organic phase (for the reaction) and an aqueous phase (for separation) by a trigger such as CO₂, facilitating easy recycling. 20.210.105 Furthermore, conducting BIPHEP-catalyzed reactions in greener solvents, such as water, bio-based solvents, or even under solvent-free conditions, is a key research goal to reduce the environmental impact of chemical processes. capes.gov.brnih.govmdpi.com

| Green Chemistry Approach | Description | Relevance to BIPHEP Catalysis | Reference |

|---|---|---|---|

| Catalyst Recycling | Separating the catalyst from the product for reuse, minimizing waste of precious metals. | Techniques like organic solvent nanofiltration or phase-switching with CO₂ can be applied to BIPHEP-metal complexes. | aidic.it20.210.105 |

| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with environmentally benign media like water or bio-solvents. | Developing water-soluble BIPHEP derivatives or finding conditions where BIPHEP catalysts are active in green solvents. | capes.gov.brmdpi.com |

| Solvent-Free Reactions | Conducting reactions "neat" (without any solvent) to reduce waste and increase process intensity. | Exploring the feasibility and efficiency of BIPHEP-catalyzed reactions under solvent-free conditions. | nih.gov |

| Greener Ligand Synthesis | Optimizing the synthesis of the BIPHEP ligand to reduce environmental impact. | Employing catalytic methods and avoiding stoichiometric, waste-generating reagents in the synthesis of BIPHEP and its derivatives. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4,4'-Bis(diphenylphosphanyl)-1,1'-biphenyl, and how does crystallographic data inform reaction parameter selection?

- Methodological Answer : Synthesis typically involves palladium-catalyzed coupling or phosphine substitution reactions. Crystallographic data (e.g., bond angles: C7B–P2B–C51B = 103.45°, C41B–P2B–C51B = 103.28°) from single-crystal XRD analysis can guide temperature and solvent selection to minimize steric strain and improve yield . For example, torsional angles (e.g., C6B–C1B–C2B–C3B = -0.2°) suggest planar biphenyl systems, favoring polar aprotic solvents like THF for stability.

| Key Crystallographic Parameters |

|---|

| Bond Angles (°) |

| C7B–P2B–C51B: 103.45 |

| C41B–P2B–C51B: 103.28 |

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- XRD : Resolves stereoelectronic effects (e.g., P–C bond distortions) and confirms biphenyl planarity .

- <sup>31</sup>P NMR : Detects phosphine coordination environments (δ ~ -5 to -20 ppm for free ligands).

- IR/Raman : Identifies vibrational modes of P–Ph and biphenyl frameworks (e.g., 1430–1480 cm<sup>-1</sup> for aromatic C=C) .

Q. How can this compound be applied as a ligand in transition-metal catalysis?

- Methodological Answer : The biphenyl backbone enhances π-conjugation, stabilizing metal centers in cross-coupling (e.g., Suzuki-Miyaura) or hydrogenation reactions. Comparative studies with analogous ligands (e.g., 4,4'-bi-1,3-benzodioxole derivatives) show improved catalytic turnover due to reduced steric hindrance . Optimize metal-ligand ratios (1:1 to 1:2) via kinetic profiling.

Advanced Research Questions

Q. How can factorial design resolve contradictions in catalytic activity data across different reaction scales?

- Methodological Answer : Use a 2<sup>k</sup> factorial design to isolate variables (e.g., temperature, ligand loading, solvent polarity). For example:

-

Factors : Temperature (80°C vs. 120°C), Ligand/Metal ratio (1:1 vs. 2:1).

-

Response : Turnover frequency (TOF).

-

Analysis : ANOVA identifies interactions (e.g., high temperature + excess ligand reduces TOF due to ligand decomposition). Replicates (n ≥ 3) ensure reproducibility .

Factorial Design Matrix Run ----- 1 2 3 4

Q. What theoretical frameworks explain the compound’s electronic structure and ligand-metal charge transfer?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps and charge distribution. The biphenyl system’s HOMO localizes on phosphorus lone pairs, facilitating electron donation to metals. Compare with conceptual frameworks like Molecular Orbital Theory to rationalize redox behavior in catalytic cycles .

Q. How can membrane separation technologies improve purification post-synthesis?

- Methodological Answer : Nanofiltration (MWCO: 500–1000 Da) removes unreacted diphenylphosphine impurities. Optimize solvent resistance (e.g., PTFE membranes for toluene systems) and transmembrane pressure (3–5 bar) to retain the product (MW: 534.54 g/mol) while permeating smaller byproducts .

Q. What strategies address discrepancies in <sup>31</sup>P NMR chemical shifts between experimental and computational data?

- Methodological Answer :

- Solvent Correction : Account for solvent dielectric effects (e.g., chloroform vs. DMSO shifts δ ± 2 ppm).

- DFT Refinement : Include implicit solvent models (e.g., PCM) and relativistic corrections for heavy atoms (P, Pd) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate XRD and NMR results with DFT simulations to resolve stereochemical ambiguities.

- Safety Protocols : Handle with nitrile gloves and under N2 due to air-sensitive phosphine groups .

- Advanced Characterization : Pair XRD with SAXS for aggregation studies in solution-phase catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.